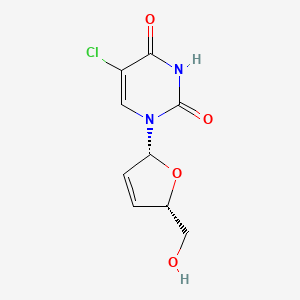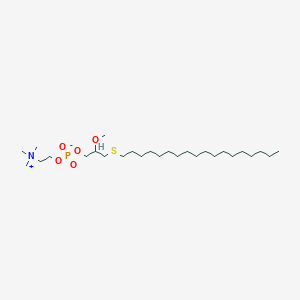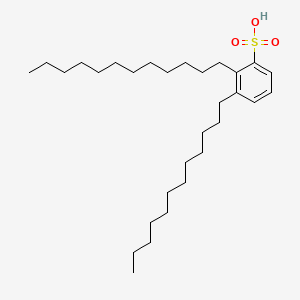
Didodecylbenzenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didodecylbenzenesulphonic acid is a chemical compound belonging to the class of alkylbenzene sulfonates. It is characterized by the presence of two dodecyl (C12H25) chains attached to a benzene ring, which is further linked to a sulfonic acid group (SO3H). This structure imparts significant surfactant properties, making it valuable in various industrial applications, particularly in the formulation of detergents and emulsifiers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of didodecylbenzenesulphonic acid typically involves the sulfonation of didodecylbenzene. This process is carried out by reacting didodecylbenzene with sulfuric acid or oleum under controlled temperatures. The reaction specifics, such as temperature, reactant ratio, and time, are crucial for determining the quality and yield of the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar sulfonation route. The process is optimized to enhance efficiency and reduce by-product formation. Advanced techniques in synthesis aim to control parameters such as temperature and reactant concentration to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Didodecylbenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized under specific conditions.
Reduction: Reduction reactions can occur, particularly in the presence of strong reducing agents.
Substitution: The benzene ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
Didodecylbenzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of various compounds and in the preparation of emulsions.
Biology: Its surfactant properties make it useful in cell culture and other biological applications.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form micelles.
Industry: It is widely used in the formulation of detergents, emulsifiers, and dispersants
Mechanism of Action
The mechanism of action of didodecylbenzenesulphonic acid is primarily based on its surfactant properties. The long alkyl chains reduce the surface tension between different phases, facilitating emulsification and dispersion. This property is crucial in applications such as detergents and emulsifiers, where the compound helps in mixing immiscible substances .
Comparison with Similar Compounds
Similar Compounds
Dodecylbenzenesulphonic acid: Similar in structure but with only one dodecyl chain.
Linear alkylbenzene sulfonates: A broader class of compounds with varying alkyl chain lengths.
Uniqueness
Didodecylbenzenesulphonic acid is unique due to the presence of two long alkyl chains, which enhance its surfactant properties compared to compounds with a single alkyl chain. This makes it particularly effective in applications requiring strong emulsification and dispersion capabilities .
Properties
CAS No. |
28679-14-3 |
|---|---|
Molecular Formula |
C30H54O3S |
Molecular Weight |
494.8 g/mol |
IUPAC Name |
2,3-didodecylbenzenesulfonic acid |
InChI |
InChI=1S/C30H54O3S/c1-3-5-7-9-11-13-15-17-19-21-24-28-25-23-27-30(34(31,32)33)29(28)26-22-20-18-16-14-12-10-8-6-4-2/h23,25,27H,3-22,24,26H2,1-2H3,(H,31,32,33) |
InChI Key |
IRXPXBIZOBAGTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)O)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


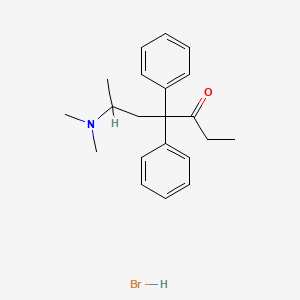
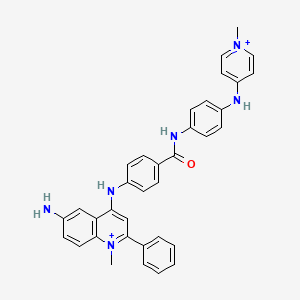
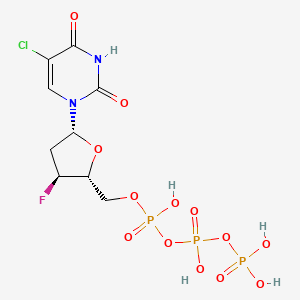

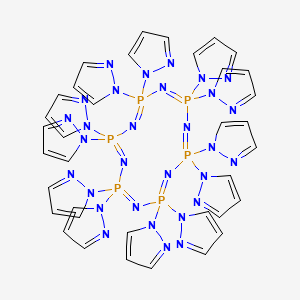
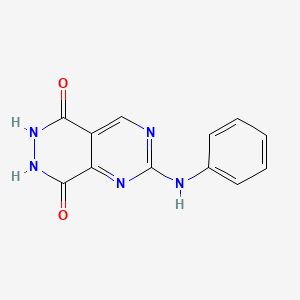
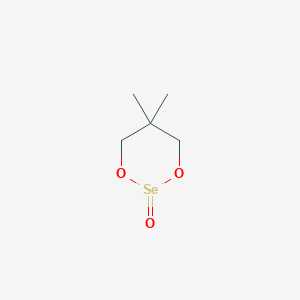
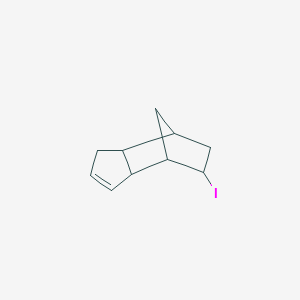

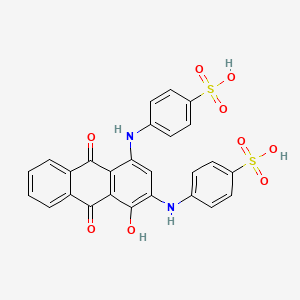
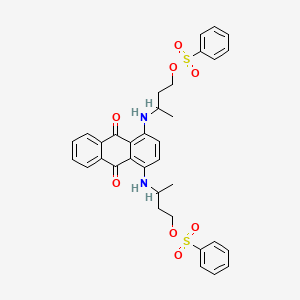
![trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide](/img/structure/B12798067.png)
